N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine
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Overview
Description
N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group and a methoxypyrimidinylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-(2-methylphenoxy)aniline with 4-methoxypyrimidine-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a temperature range of 20-30°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding phenoxy acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The compound may act on mitochondrial electron transport chains, leading to the inhibition of ATP synthesis and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide
- 4-Chloro-3-ethyl-1-methyl-N-{[4-(4-methylphenoxy)phenyl]methyl}-1H-pyrazole-5-carboxamide
- 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides
Uniqueness
N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted phenyl group and a methoxypyrimidinylamine moiety sets it apart from other similar compounds, making it a valuable compound for various applications .
Properties
CAS No. |
915774-24-2 |
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Molecular Formula |
C18H16ClN3O2 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-5-3-4-6-15(12)24-16-11-13(7-8-14(16)19)21-18-20-10-9-17(22-18)23-2/h3-11H,1-2H3,(H,20,21,22) |
InChI Key |
MLEOIVVWHHWZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC(=C2)NC3=NC=CC(=N3)OC)Cl |
Origin of Product |
United States |
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